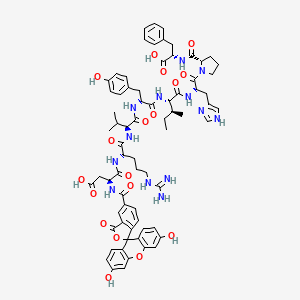

Paluratide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

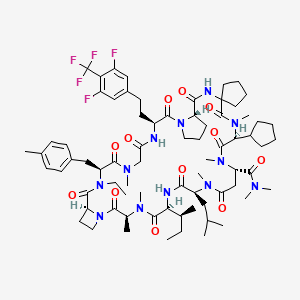

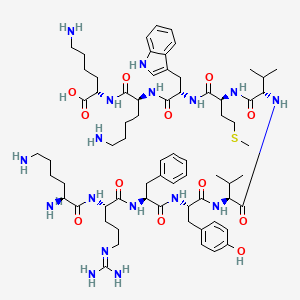

LUNA18 is an orally bioavailable, cell-penetrant, macrocyclic peptide that acts as a pan-RAS inhibitor. It is designed to target and inhibit the RAS protein, which is frequently mutated in various cancers. This compound has shown promising anti-tumor activity by directly inhibiting RAS signaling pathways, making it a potential therapeutic agent for RAS-mutated cancers .

Métodos De Preparación

LUNA18 is synthesized using a parallel synthesis method to obtain highly and randomly N-alkylated drug-like cyclic peptides. This method addresses challenges such as diketopiperazine formation, insufficient amide reactivity due to steric hindrance, and instability of cyclic peptides under acidic conditions. The synthesis involves optimizing the side chains to enhance plasma stability, absorption, and reduce hydrogen bond donors .

Análisis De Reacciones Químicas

LUNA18 undergoes several chemical reactions, primarily focusing on its interaction with RAS proteins. It inhibits the protein-protein interaction between RAS and guanine nucleotide exchange factors (GEFs), leading to decreased phosphorylation of ERK and AKT, and reduced cell proliferation in RAS-mutated cancer cells . The major products formed from these reactions include the inactive forms of RAS and reduced levels of phosphorylated ERK and AKT .

Aplicaciones Científicas De Investigación

LUNA18 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It has demonstrated significant anti-cancer activity in various RAS-mutated cancer cell lines, including colon cancer, stomach cancer, non-small cell lung cancer, and pancreatic cancer . Additionally, LUNA18 has shown efficacy in both in vitro and in vivo models, making it a valuable tool for studying RAS signaling pathways and developing targeted cancer therapies .

Mecanismo De Acción

LUNA18 exerts its effects by binding to both mutant and wild-type RAS proteins, thereby inhibiting the protein-protein interaction between RAS and GEFs. This inhibition prevents the activation of RAS, leading to decreased levels of active KRAS and phosphorylated ERK and AKT. Consequently, this results in reduced cell proliferation and tumor growth in RAS-mutated cancer cells . The molecular targets of LUNA18 include KRAS, NRAS, and HRAS .

Comparación Con Compuestos Similares

LUNA18 is unique compared to other RAS inhibitors due to its ability to inhibit both mutant and wild-type RAS proteins. Similar compounds include KRAS G12C inhibitors, which specifically target the G12C mutation in KRAS. these inhibitors have limited efficacy and do not address other RAS mutations . LUNA18’s broad-spectrum activity against various RAS mutations and its oral bioavailability make it a versatile and promising therapeutic agent .

Propiedades

Número CAS |

2676177-63-0 |

|---|---|

Fórmula molecular |

C73H105F5N12O12 |

Peso molecular |

1437.7 g/mol |

Nombre IUPAC |

(3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide |

InChI |

InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |

Clave InChI |

ZQVKVYRBKAEFPD-DEBTURSASA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |

SMILES canónico |

CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)

![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)

![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)

methyl phosphate](/img/structure/B12389324.png)